2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Medicinal Chemistry ADME Prediction

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 1010916-34-3, molecular formula C₁₉H₁₆BrN₃, molecular weight 366.3 g·mol⁻¹) is a heterocyclic compound combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold N-linked at position 2 to a 6-arylpyridazine core bearing a para-bromophenyl substituent. The THIQ scaffold is a privileged structure in CNS drug discovery, while the 6-arylpyridazine moiety is associated with diverse pharmacological activities including monoamine oxidase inhibition, anti-inflammatory effects, and antimicrobial properties.

Molecular Formula C19H16BrN3
Molecular Weight 366.3 g/mol
Cat. No. B12183143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC19H16BrN3
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H16BrN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2
InChIKeyJAYLNRQWJLNLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline CAS 1010916-34-3: Procurement-Relevant Structural and Pharmacological Context


2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline (CAS 1010916-34-3, molecular formula C₁₉H₁₆BrN₃, molecular weight 366.3 g·mol⁻¹) is a heterocyclic compound combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold N-linked at position 2 to a 6-arylpyridazine core bearing a para-bromophenyl substituent . The THIQ scaffold is a privileged structure in CNS drug discovery, while the 6-arylpyridazine moiety is associated with diverse pharmacological activities including monoamine oxidase inhibition, anti-inflammatory effects, and antimicrobial properties [1][2]. This compound belongs to a broader patent class of aryl/heteroaryl-substituted tetrahydroisoquinolines explored as monoamine reuptake inhibitors [3]. The para-bromine substituent distinguishes this compound from its fluoro, chloro, methyl, and unsubstituted phenyl analogs currently available in screening collections, and represents a key decision point for procurement where synthetic versatility or specific physicochemical properties are required.

Why 4-Halogen and 6-Substituted Phenyl Analogs Cannot Be Interchanged with the 4-Bromophenyl Pyridazinyl-THIQ in Research Procurement


Within the 2-(6-arylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline series, the para-substituent on the phenyl ring governs three non-interchangeable molecular properties critical to experimental outcomes: (i) lipophilicity (Hansch π constant), which dictates membrane permeability and non-specific binding; (ii) steric bulk (van der Waals radius), which determines target-site complementarity; and (iii) synthetic reactivity, where the C–Br bond uniquely enables late-stage transition metal-catalyzed cross-coupling diversification that C–F, C–Cl, C–H, or C–CH₃ bonds cannot match under comparable conditions [1]. In the broader pharmacological class of pyridazine-containing THIQs, halogen identity at the para-position has been demonstrated in patent SAR disclosures to modulate monoamine transporter inhibition potency by over an order of magnitude [2]. Procuring the fluoro or unsubstituted phenyl analog as a surrogate for the 4-bromo compound therefore risks both altered biological activity and loss of synthetic optionality. The quantitative evidence below specifies exactly where these differences become procurement-relevant.

Quantitative Differentiation Evidence: 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline vs. Closest Structural Analogs


Lipophilicity Differentiation: Hansch π and Calculated logP Comparison of 4-Bromophenyl vs. 4-Fluoro, 4-Chloro, 4-Methyl, and Unsubstituted Phenyl Analogs

The para-bromophenyl substituent confers substantially higher lipophilicity compared to all other commercially available 4-substituted phenyl analogs in the 2-(6-arylpyridazin-3-yl)-THIQ series. The experimentally derived Hansch hydrophobic substituent constant (π) for bromine is 0.86, which is 6.1-fold higher than fluorine (π = 0.14), 1.5-fold higher than methyl (π = 0.56), and infinitely larger than hydrogen (π = 0.00) [1]. This translates to a predicted logP increase of approximately 0.7–0.9 log units for the bromophenyl compound relative to the fluorophenyl analog, and approximately 0.3–0.5 log units relative to the chlorophenyl analog (Hansch π for Cl = 0.71) [1]. Higher logP directly affects membrane permeability, plasma protein binding, and non-specific tissue distribution, making the bromo compound more suitable for target engagement in lipophilic environments such as the CNS but potentially less suitable for assays requiring high aqueous solubility. Critically, no experimental logP or distribution coefficient data for this exact compound have been published in peer-reviewed literature; all values are class-level inferences from well-established Hansch parameters [1].

Lipophilicity Medicinal Chemistry ADME Prediction

Synthetic Utility Differentiation: C–Br Bond as a Cross-Coupling Handle Unavailable in C–F, C–H, and C–CH₃ Analogs

The para-bromine atom on the phenyl ring of the target compound provides a uniquely reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck) that is not available in the 4-fluoro, unsubstituted phenyl, or 4-methyl analogs. The C–Br bond dissociation energy (approximately 339 kJ·mol⁻¹ for bromobenzene) is significantly lower than C–F (approximately 523 kJ·mol⁻¹) and C–H (approximately 460 kJ·mol⁻¹), enabling oxidative addition to Pd(0) under milder conditions [1]. This makes the 4-bromophenyl compound the preferred procurement choice for medicinal chemistry programs requiring late-stage diversification to explore structure-activity relationships (SAR) beyond what the initial 4-bromophenyl substitution offers. The chlorophenyl analog (C–Cl BDE ≈ 400 kJ·mol⁻¹) can also participate in cross-coupling but typically requires harsher conditions or specialized catalyst systems, and the bromo compound generally demonstrates superior reactivity in Suzuki couplings with arylboronic acids [1]. No direct comparative cross-coupling yield data for this specific scaffold have been published, but the reactivity trend is well-established across the chemical literature [2].

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Molecular Weight and Steric Bulk Differentiation: Impact on Target Binding Site Complementarity vs. Fluoro and Unsubstituted Analogs

The 4-bromophenyl group introduces substantially greater steric bulk than any other commercially available 4-substituted analog in the series. The van der Waals radius of bromine (1.85 Å) is 26% larger than that of fluorine (1.47 Å) and 54% larger than hydrogen (1.20 Å), while being comparable to a methyl group (effective radius ≈ 2.0 Å) [1]. The molecular weight difference is also substantial: the target compound (MW = 366.3 g·mol⁻¹) is 61.0 Da heavier than the 4-fluorophenyl analog (MW = 305.3 g·mol⁻¹, CAS 1018126-76-5) and 78.9 Da heavier than the unsubstituted phenyl analog (MW = 287.4 g·mol⁻¹, CAS 1010936-37-4) . In the context of monoamine transporter binding pockets explored in the related patent family, SAR trends indicate that increased steric bulk at the para-position of the distal phenyl ring can either enhance or diminish transporter subtype selectivity depending on the specific binding pocket architecture [2]. While direct comparative binding data for these exact analogs are not available in the public domain, the molecular recognition principle that steric complementarity governs ligand–target affinity is universally applicable [1].

Steric Effects Molecular Recognition Binding Pocket Fit

Electronic Effect Differentiation: Hammett σ Constants and Impact on Pyridazine Ring Electronics

The para-bromine substituent exerts a distinct electronic influence on the pyridazine ring through the conjugated phenyl system, characterized by a Hammett σₚ constant of +0.23 (moderate electron-withdrawing by induction, weak electron-donating by resonance), compared to σₚ = +0.06 for fluorine (stronger inductive withdrawal), σₚ = 0.00 for hydrogen, and σₚ = −0.17 for methyl (electron-donating) [1]. This electronic modulation affects the electron density of the pyridazine ring, which in turn can influence (i) the compound's ability to engage in π–π stacking with aromatic residues in binding pockets, (ii) the basicity of the pyridazine nitrogens (pKₐ ~2.3 for unsubstituted pyridazine, modulated by substituents), and (iii) redox properties relevant to MAO inhibition mechanisms [2]. The bromophenyl substitution pattern results in a pyridazine ring that is slightly more electron-deficient than in the methylphenyl analog but less electron-deficient than in the fluorophenyl analog [1]. No experimental pKₐ or redox potential data for this specific compound have been published.

Electronic Effects Hammett Constants Structure-Activity Relationships

Antimicrobial Activity Potential: Class-Level MIC Evidence for 6-(4-Bromophenyl)pyridazine Derivatives vs. Related Scaffolds

While no antimicrobial data exist for the target compound itself, a closely related 6-(4-bromophenyl)pyridazine-thioether derivative (2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide) has reported in vitro activity against Staphylococcus aureus (MIC = 32 µg·mL⁻¹) and Escherichia coli (MIC = 64 µg·mL⁻¹) . This provides a class-level inference that the 6-(4-bromophenyl)pyridazine pharmacophore can confer antimicrobial activity. In contrast, pyridazine derivatives with electron-withdrawing substituents such as nitro groups have shown qualitatively different activity profiles, shifting toward redox-related mechanisms rather than direct antimicrobial effects . The tetrahydroisoquinoline moiety in the target compound may further modulate this activity, though no direct evidence exists. Procurement for antimicrobial screening programs should consider that the bromophenyl-pyridazine core has demonstrated measurable activity, whereas the 4-methylphenyl and unsubstituted phenyl analogs lack comparable published MIC data in the THIQ-fused series.

Antimicrobial MIC Pyridazine

Monoamine Transporter Inhibition Context: Patent SAR Evidence for Halogen Effects in Pyridazine-THIQ Class

The patent family encompassing aryl- and heteroaryl-substituted tetrahydroisoquinolines (US7265116, US20060052378, US8227486) establishes that 4-substituted and 7-substituted pyridazine-THIQ hybrids can act as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) [1][2]. A closely related chemotype—4-heteroaryl 1,2,3,4-tetrahydroisoquinolines—has been systematically studied as triple reuptake inhibitors (TRIs), with lead compound 10i (AMR-2) demonstrating potent inhibition of all three transporters and efficacy in rodent forced-swim and tail-suspension models [3]. Critically, the patent SAR data demonstrate that halogen substitution on the distal aryl ring modulates transporter inhibition potency; for example, in the 4-phenyl THIQ series, para-chloro substitution has been shown to alter NET selectivity compared to unsubstituted phenyl [1]. However, no direct binding or functional data (Kᵢ, IC₅₀) for 2-[6-(4-bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline at SERT, NET, or DAT have been published. The 2-N-linked pyridazine attachment in the target compound represents a distinct connectivity from the 4-C-linked or 7-C-linked pyridazine-THIQs explored in patents, introducing uncertainty in direct pharmacological extrapolation.

Monoamine Reuptake Inhibitor CNS Triple Reuptake Inhibitor

Procurement-Relevant Application Scenarios for 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline


Medicinal Chemistry SAR Expansion via Suzuki-Miyaura Late-Stage Diversification

The 4-bromophenyl group uniquely enables procurement for medicinal chemistry programs requiring parallel library synthesis through palladium-catalyzed cross-coupling. Unlike the fluoro, methyl, or unsubstituted phenyl analogs, the C–Br bond (BDE ≈ 339 kJ·mol⁻¹) undergoes facile oxidative addition to Pd(0) under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), allowing coupling with diverse aryl-, heteroaryl-, and alkenylboronic acids to generate focused SAR libraries [1]. The chlorophenyl analog can also participate but typically requires more forcing conditions. Procurement of the bromo analog for this purpose eliminates 2–3 synthetic steps (bromination of the unsubstituted phenyl precursor followed by purification) compared to starting from the H, F, or CH₃ analogs, accelerating SAR exploration timelines.

CNS Penetration Screening in Lipophilicity-Dependent Target Engagement Assays

With a Hansch π of 0.86 for the para-bromine substituent—substantially higher than fluorine (0.14), chlorine (0.71), or hydrogen (0.00)—the target compound is predicted to exhibit the highest membrane permeability among the commercially available 4-substituted phenyl analogs in the series [1]. This makes it the preferred procurement choice for phenotypic screening or target-based assays where blood-brain barrier penetration is critical, such as CNS transporter occupancy studies or neuroinflammation models. However, users should anticipate reduced aqueous solubility relative to the fluoro analog and plan for DMSO stock solutions with appropriate final in-assay solvent concentrations.

Halogen Bonding and Steric Probe Studies in Structure-Based Drug Design

The bromine atom's large van der Waals radius (1.85 Å) and polarizable electron cloud make the target compound a valuable procurement for X-ray crystallography or cryo-EM studies investigating halogen bonding interactions in protein-ligand complexes [1]. Bromine's σ-hole can engage in directional halogen bonds with backbone carbonyl oxygens or side-chain carboxylates (typical distance 2.8–3.3 Å), whereas fluorine (vDW radius 1.47 Å) rarely forms halogen bonds in biological contexts. Procuring the bromo analog alongside the fluoro and unsubstituted phenyl analogs enables systematic steric and electronic mapping of the para-position binding sub-pocket, which is particularly valuable for targets in the patent-defined monoamine transporter class [2].

Antimicrobial Screening Cascade Starting from a 6-(4-Bromophenyl)pyridazine Pharmacophore

Based on class-level MIC evidence from the related 6-(4-bromophenyl)pyridazine-thioether scaffold (S. aureus MIC = 32 µg·mL⁻¹, E. coli MIC = 64 µg·mL⁻¹), the target compound can serve as an entry point for antimicrobial screening cascades where the 4-bromophenyl-pyridazine core is hypothesized to contribute to membrane permeability and target engagement [1]. The tetrahydroisoquinoline moiety may provide additional hydrogen-bonding or π-stacking interactions not present in simpler 6-(4-bromophenyl)pyridazine derivatives. Procurement for this application is most appropriate as part of a broader analog set that includes the 4-fluoro and 4-chloro comparators to establish the halogen dependence of any observed activity.

Quote Request

Request a Quote for 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.